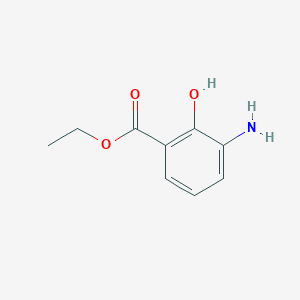

Ethyl 3-amino-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZOZYDKZWWBLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622394 | |

| Record name | Ethyl 3-amino-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172092-29-4 | |

| Record name | Ethyl 3-amino-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 3 Amino 2 Hydroxybenzoate

Esterification Approaches

Esterification of 3-amino-2-hydroxybenzoic acid presents a direct route to the target compound. This method involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of a catalyst.

Direct Esterification of 3-Amino-2-hydroxybenzoic Acid

The direct esterification of 3-amino-2-hydroxybenzoic acid with ethanol is a fundamental method for producing ethyl 3-amino-2-hydroxybenzoate. This reaction is typically acid-catalyzed. The presence of both an amino and a hydroxyl group on the aromatic ring can complicate the reaction, potentially leading to side reactions or requiring protection of one or both functional groups. However, direct esterification remains a viable and straightforward approach.

One of the challenges in this synthesis is the potential for polymerization or other side reactions under harsh conditions. google.com To circumvent this, the reaction conditions must be carefully controlled. For instance, in the synthesis of related hydroxybenzoic acid esters, methods have been developed that utilize a nonquaternizable tertiary amine, which can facilitate the reaction while minimizing unwanted byproducts. google.com

Optimization of Reaction Conditions for Ester Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound via esterification. Key parameters that are often adjusted include the choice of catalyst, reaction temperature, and reaction time.

For similar esterification reactions, various catalysts and conditions have been explored. For example, the use of a condensing agent or a halogenating agent can activate the carboxylic acid group, but this may also increase the likelihood of side reactions. google.com A successful strategy for a related compound involved heating the acid with a halogenated derivative in the presence of a nonquaternizable tertiary amine at a controlled temperature. google.com The molar ratio of the reactants is also a critical factor to control. google.com

| Parameter | Condition | Outcome |

| Catalyst | Nonquaternizable tertiary amine | Minimizes side reactions google.com |

| Temperature | 70-100°C | Controlled reaction rate google.com |

| Reactant Ratio | Near 1:1 (acid to halide) | Efficient conversion google.com |

| Reaction Time | ~5 hours | Completion of reaction google.com |

Reduction-Based Synthetic Routes

An alternative and widely used strategy for synthesizing this compound involves the reduction of a nitro-substituted precursor, namely ethyl 2-hydroxy-3-nitrobenzoate. chemicalbook.comnih.gov This approach benefits from the often more straightforward synthesis of the nitroaromatic starting material. The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation and chemical reduction. google.com

Reduction of Nitro-Substituted Benzoate (B1203000) Precursors

The reduction of ethyl 2-hydroxy-3-nitrobenzoate to the corresponding amine is a key transformation. researchgate.netsigmaaldrich.comnih.gov This process requires a reducing agent that selectively reduces the nitro group without affecting the ester or hydroxyl functionalities.

The general mechanism for the reduction of aromatic nitro compounds can proceed through two parallel pathways, ultimately leading to the desired amine. google.com The choice of reducing agent and reaction conditions can influence the predominant pathway and the formation of any byproducts. google.com

Catalytic Hydrogenation Utilizing Palladium-on-Carbon

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. google.com Palladium-on-carbon (Pd/C) is a commonly employed catalyst for this transformation due to its high activity and selectivity. google.comnih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol. sciencemadness.org

The efficiency of the Pd/C catalyst can be influenced by its preparation method and any pretreatments, such as acid washing. google.com For the reduction of similar nitroaromatic compounds, Pd/C has been shown to provide quantitative yields under relatively mild conditions. sciencemadness.org The catalyst loading can also be optimized to ensure a complete and efficient reaction. sciencemadness.org

| Catalyst | Support | Conditions | Benefit |

| Palladium google.com | Carbon google.com | H₂ gas, Ethanol sciencemadness.org | High activity and selectivity google.comsciencemadness.org |

Chemical Reduction Methods (e.g., Ammonium (B1175870) Formate (B1220265), Tin(II) Chloride, Iron)

A variety of chemical reducing agents can also be employed for the conversion of the nitro group. These methods often provide an alternative to catalytic hydrogenation, especially when specialized high-pressure equipment is unavailable.

Ammonium Formate: In a process known as transfer hydrogenation, ammonium formate can be used as a hydrogen source in the presence of a catalyst like Pd/C. This method avoids the need for gaseous hydrogen. Studies on the synthesis of organic ammonium formate salts have provided insights into their reactivity. auctoresonline.orgresearchgate.net

Tin(II) Chloride: Tin(II) chloride (stannous chloride) is a classic and effective reagent for the reduction of aromatic nitro compounds. researchgate.netsigmaaldrich.comnih.gov The reaction is typically carried out in an acidic medium, such as hydrochloric acid, or in an organic solvent. researchgate.net This method is known for its reliability and compatibility with various functional groups. sigmaaldrich.comnih.gov The preparation of tin(II) alkoxides from anhydrous tin(II) chloride highlights the reactivity of this compound. google.com

Iron: Reduction with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is another well-established method. sciencemadness.org This approach is often cost-effective and straightforward to perform. The reaction involves the oxidation of iron to iron salts while the nitro group is reduced.

| Reducing Agent | Co-reagent/Catalyst | Solvent | Key Feature |

| Ammonium Formate auctoresonline.orgresearchgate.net | Pd/C | Methanol (B129727)/Ethanol | In situ hydrogen generation |

| Tin(II) Chloride researchgate.netsigmaaldrich.comnih.gov | Hydrochloric Acid researchgate.net | Dichloromethane researchgate.net | Mild and versatile |

| Iron sciencemadness.org | Acetic Acid sciencemadness.org | Ethanol/Water sciencemadness.org | Cost-effective |

Advanced and Green Chemistry Synthesis Techniques

In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for chemical synthesis. These advanced techniques aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities. clockss.orgnih.gov

While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, the literature highlights the successful application of this technology for the synthesis of structurally related compounds. For instance, microwave irradiation of 2-halobenzonitriles with methyl thioglycolate in the presence of a base has been shown to rapidly produce 3-aminobenzo[b]thiophenes in high yields (58-96%). nih.gov This demonstrates the potential of microwave heating to facilitate reactions involving the formation of amino-substituted aromatic compounds.

The general advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Microwave energy directly heats the reaction mixture, leading to faster and more efficient energy transfer compared to conventional heating methods. clockss.org

Improved Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher yields of the desired product. clockss.org

Enhanced Purity: Cleaner reaction profiles often simplify the purification process. clockss.org

Energy Efficiency: Focused heating of the reaction vessel can be more energy-efficient than heating an entire oil bath.

The following table illustrates the general conditions that can be adapted for microwave-assisted synthesis, based on protocols for similar compounds.

| Parameter | Typical Range/Condition | Reference |

| Solvent | High-boiling polar solvents (e.g., DMSO, DMF) | nih.gov |

| Temperature | 100 - 150 °C | nih.gov |

| Time | 5 - 60 minutes | nih.gov |

| Power | 100 - 400 W | clockss.org |

Exploration of Photocatalytic Systems

Photocatalysis represents a green and sustainable approach to chemical synthesis, utilizing light energy to drive chemical reactions. This method often employs a semiconductor photocatalyst that, upon absorbing light, generates electron-hole pairs capable of initiating redox reactions.

The synthesis of ethyl 5-amino-2-hydroxybenzoate, an isomer of the target compound, has been described using a photocatalytic system. biosynth.com This process involves the acid-catalyzed formation of an ethyl ester from a nitro compound in an aerated solution, where the photocatalytic system enhances the reaction's efficiency and selectivity. biosynth.com This suggests that a similar photocatalytic strategy could potentially be developed for the synthesis of this compound.

Key features of photocatalytic synthesis include:

Mild Reaction Conditions: Reactions are often carried out at or near room temperature and atmospheric pressure.

High Selectivity: The photocatalyst can be tailored to promote specific reaction pathways, leading to higher selectivity for the desired product. biosynth.com

Use of Renewable Energy: The process is driven by light, a renewable energy source.

Further research is needed to explore and optimize specific photocatalytic systems for the synthesis of this compound, including the selection of appropriate photocatalysts, light sources, and reaction conditions.

Purification and Isolation Procedures

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The most common and effective purification techniques for this type of compound are recrystallization and column chromatography.

Recrystallization Techniques

Recrystallization is a widely used method for purifying solid organic compounds based on their differential solubility in a particular solvent at different temperatures. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals of the pure substance, while impurities remain dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

Not react with the compound to be purified.

Dissolve impurities well at all temperatures or not at all.

Be volatile enough to be easily removed from the purified crystals.

For compounds similar to this compound, such as ethyl 4-amino-3-(methylthiomethyl)benzoate, absolute ethanol has been used effectively for recrystallization. orgsyn.org Similarly, 1,4-dioxane (B91453) has been employed for the recrystallization of related 2-hydroxybenzoylaminothiazole derivatives. google.com The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration and washed with a small amount of cold solvent.

Chromatographic Purification Methods (e.g., Column Chromatography)

Column chromatography is a versatile purification technique that separates components of a mixture based on their differential adsorption to a stationary phase packed in a column. The mixture is dissolved in a suitable solvent (the mobile phase) and passed through the column. Compounds with a stronger affinity for the stationary phase move more slowly down the column than those with a weaker affinity, thus achieving separation.

For the purification of this compound and its analogs, silica (B1680970) gel is a commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively elute compounds with varying polarities.

A specific example of chromatographic purification for a related compound involved flash chromatography with a pentane/ethyl acetate gradient. researchgate.net High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be used for both analytical and preparative-scale purification, offering higher resolution and faster separation times. sielc.com

The following table outlines typical parameters for chromatographic purification.

| Parameter | Description | Reference |

| Stationary Phase | A solid adsorbent material, commonly silica gel or alumina. | researchgate.net |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that carries the sample through the stationary phase. A common system is a mixture of hexane and ethyl acetate. | researchgate.net |

| Elution Technique | Can be isocratic (constant mobile phase composition) or gradient (mobile phase composition is changed over time). | researchgate.net |

Process Optimization for Synthetic Yield and Scalability

The transformation of a nitro group to an amine is a fundamental process in industrial chemistry, and its optimization is a well-studied field. unimi.it For the synthesis of this compound, the focus of process optimization lies in the catalytic hydrogenation of Ethyl 2-hydroxy-3-nitrobenzoate. This process involves several key parameters that must be fine-tuned to maximize yield and purity while ensuring operational safety, especially during scale-up.

The catalytic hydrogenation of nitroarenes is the most common and environmentally benign method for producing anilines. csic.es The choice of catalyst, solvent, temperature, and pressure all play crucial roles in the efficiency and selectivity of the reaction.

Catalyst Selection and Loading:

A variety of catalysts can be employed for the reduction of nitroaromatics, with palladium (Pd), platinum (Pt), and nickel (Ni) being the most common. acsgcipr.org Supported catalysts, such as palladium on carbon (Pd/C), are often preferred due to their high activity, ease of handling, and recyclability. The choice between noble metal catalysts (Pd, Pt) and non-noble metal catalysts (Ni, Co, Cu) can also be a factor in process optimization, with non-noble metals offering a more cost-effective solution. csic.esnih.gov

The loading of the catalyst is a critical parameter to optimize. A higher catalyst loading can lead to faster reaction times but also increases costs and can complicate product purification. The optimal loading is a balance between reaction rate and economic viability.

Influence of Reaction Conditions:

The temperature and pressure of the hydrogenation reaction are significant factors. While many nitro reductions can be carried out under mild conditions, increasing the temperature and pressure can sometimes lead to higher turnover numbers, as has been demonstrated with ruthenium catalysts in the reduction of other nitroarenes. unimi.it However, it is crucial to note that the reduction of nitro groups is a highly exothermic process, and careful control of the reaction temperature is necessary to prevent runaway reactions, especially on a large scale. acsgcipr.org

The choice of solvent can also influence the reaction. Solvents such as ethanol, ethyl acetate, and methanol are commonly used. The solvent can affect the solubility of the reactants and the activity of the catalyst.

Hydrogen Source:

While catalytic hydrogenation with molecular hydrogen (H₂) is the most atom-economical method, transfer hydrogenation offers an alternative. acsgcipr.org Transfer hydrogenation utilizes a hydrogen donor, such as hydrazine (B178648) or sodium borohydride, and can sometimes be more selective or easier to handle in a laboratory setting. nih.gov

Research Findings on Process Optimization:

Specific optimization studies for this compound are not widely available in public literature. However, extensive research on the reduction of substituted nitroaromatics provides a strong basis for its optimization. For example, studies on the hydrogenation of various nitroarenes have shown that high yields (86-99%) can be achieved with excellent chemoselectivity using iron-based catalysts. unimi.it Furthermore, the development of high-throughput screening methods has enabled the rapid optimization of reaction conditions for nitroarene reductions. mdpi.com

The following table illustrates a hypothetical optimization of the catalytic reduction of Ethyl 2-hydroxy-3-nitrobenzoate based on typical findings in the field.

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Yield (%) |

| 1 | 5% Pd/C | 1.0 | Ethanol | 25 | 1 | 24 | 85 |

| 2 | 5% Pd/C | 0.5 | Ethanol | 25 | 1 | 24 | 78 |

| 3 | 5% Pd/C | 1.0 | Ethyl Acetate | 25 | 1 | 24 | 88 |

| 4 | 5% Pd/C | 1.0 | Ethanol | 50 | 1 | 8 | 92 |

| 5 | 5% Pd/C | 1.0 | Ethanol | 25 | 10 | 6 | 95 |

| 6 | Raney Ni | 5.0 | Methanol | 60 | 20 | 10 | 90 |

Scalability Considerations:

The scale-up of nitroarene reductions presents significant challenges, primarily due to the high exothermicity of the reaction. acsgcipr.org A reaction that is well-behaved on a laboratory scale can become hazardous if the heat generated cannot be effectively dissipated in a large reactor. acsgcipr.org Therefore, a thorough calorimetric investigation is essential during process development to assess the thermal risk and design appropriate cooling systems. acsgcipr.org

The use of continuous flow reactors is an increasingly popular strategy to mitigate the risks associated with highly exothermic reactions. acsgcipr.org Flow processing allows for better temperature control and can minimize the volume of hazardous material at any given time.

Catalyst recovery and reuse are also critical for the economic viability of a large-scale process. Heterogeneous catalysts like Pd/C can be filtered off and reused, although their activity may decrease over multiple cycles. mdpi.com The development of robust and highly recyclable catalysts is an ongoing area of research. nih.govresearchgate.net

Spectroscopic and Structural Elucidation of Ethyl 3 Amino 2 Hydroxybenzoate

Advanced Spectroscopic Characterization Techniques

The precise molecular structure of Ethyl 3-amino-2-hydroxybenzoate has been determined through the application of several sophisticated spectroscopic methods. These techniques provide detailed information about the electronic and vibrational states of the molecule's constituent atoms and functional groups, allowing for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and coupling of protons in the molecule. Although a specific spectrum for this compound is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on the analysis of closely related structures.

For comparison, in Ethyl 2-aminobenzoate , the ethyl group protons typically appear as a triplet around 1.35 ppm (CH₃) and a quartet around 4.31 ppm (CH₂). rsc.org The aromatic protons show complex splitting patterns in the range of 6.6 to 7.9 ppm. In Ethyl 3-aminobenzoate , the signals for the ethyl group are observed at similar chemical shifts, with aromatic protons appearing between 6.8 and 7.8 ppm. The amino group protons often appear as a broad singlet.

For this compound, the presence of both an amino and a hydroxyl group on the benzene (B151609) ring would influence the chemical shifts of the aromatic protons due to their electronic effects. The intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl, and potentially with the amino group, would further shift the signals. The expected ¹H NMR data would show distinct signals for the ethyl protons and a unique set of coupled signals for the three aromatic protons, along with signals for the amino and hydroxyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | ~1.4 | Triplet | ~7.1 |

| CH₂ (ethyl) | ~4.4 | Quartet | ~7.1 |

| Aromatic-H | 6.5 - 7.5 | Multiplet | - |

| NH₂ | Broad singlet | - | - |

| OH | Broad singlet | - | - |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

In the case of Ethyl 4-aminobenzoate , the carbonyl carbon of the ester group appears at approximately 166.8 ppm. rsc.org The carbons of the ethyl group are found at around 60.3 ppm (CH₂) and 14.4 ppm (CH₃). rsc.org The aromatic carbons show signals between 113.7 and 151.0 ppm. rsc.org For Methyl 2-aminobenzoate , the ester carbonyl carbon is at 168.6 ppm, and the aromatic carbons are in the range of 110.7 to 150.5 ppm. rsc.org

For this compound, the carbon signals would be influenced by the positions of the amino and hydroxyl substituents on the aromatic ring. The carbon atom attached to the hydroxyl group (C-2) would be shifted downfield, while the carbon attached to the amino group (C-3) would also experience a characteristic shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~170 |

| Aromatic-C (substituted) | 110 - 155 |

| Aromatic-CH | 115 - 130 |

| O-CH₂ (ethyl) | ~61 |

| CH₃ (ethyl) | ~14 |

Note: This is a predicted data table. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically identifying which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the placement of the ethyl ester group and the relative positions of the substituents on the aromatic ring by observing correlations from the aromatic protons to the ester carbonyl carbon and other quaternary carbons.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ groups would appear as positive signals, while CH₂ groups would show negative signals. This would be particularly useful for confirming the assignments of the ethyl group carbons.

While specific 2D NMR data for this compound is not readily found in the literature, the application of these techniques is standard practice for the structural elucidation of novel or complex organic compounds.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and for analyzing intermolecular and intramolecular interactions, such as hydrogen bonding.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The positions of these bands can be influenced by the molecular environment, especially hydrogen bonding.

Key expected vibrational frequencies include:

O-H and N-H Stretching: The hydroxyl (O-H) and amino (N-H) groups would give rise to broad and medium-to-sharp absorption bands, respectively, in the region of 3500-3200 cm⁻¹. The broadness is indicative of hydrogen bonding. Intramolecular hydrogen bonding between the phenolic O-H and the ester carbonyl group is expected, which would shift the O-H stretching frequency to a lower wavenumber.

C=O Stretching: The carbonyl group (C=O) of the ethyl ester would exhibit a strong absorption band. In a non-hydrogen-bonded ester, this band typically appears around 1750-1735 cm⁻¹. However, due to intramolecular hydrogen bonding with the adjacent hydroxyl group, this band is expected to shift to a lower frequency, likely in the range of 1680-1650 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester and the phenol (B47542) would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

C-N Stretching: The C-N stretching of the aromatic amine would also be found in the fingerprint region, usually between 1350 and 1250 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring would result in several bands in the 1600-1450 cm⁻¹ region.

For comparison, the FT-IR spectrum of Ethyl 3-aminobenzoate shows characteristic N-H stretching bands, a C=O stretching band, and aromatic C=C stretching bands. The analysis of these vibrational modes provides a clear fingerprint of the molecule's functional groups.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching (H-bonded) | 3400 - 3200 | Broad, Medium |

| Amino N-H | Stretching | 3500 - 3300 | Medium |

| Ester C=O | Stretching (H-bonded) | 1680 - 1650 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| Ester C-O | Stretching | 1300 - 1200 | Strong |

| Phenolic C-O | Stretching | ~1200 | Medium |

| Aromatic C-N | Stretching | 1350 - 1250 | Medium |

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. The monoisotopic mass of this compound has been determined to be 181.073893 g/mol . This precise mass is a key identifier for the compound.

Table 1: HRMS Data for this compound

| Property | Value |

| Monoisotopic Mass | 181.073893 g/mol |

| Molecular Formula | C₉H₁₁NO₃ |

| Average Mass | 181.191 g/mol |

Data sourced from CompTox Chemicals Dashboard

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. vu.edu.aunih.gov This is particularly useful for analyzing complex mixtures and identifying individual components. vu.edu.au In the context of amino- and hydroxy-substituted benzoic acid derivatives, LC-MS is a standard analytical workflow. vu.edu.au The process typically involves sample preparation, chromatographic separation, ionization, and mass analysis. vu.edu.au For compounds like this compound, reverse-phase HPLC with a suitable mobile phase, such as acetonitrile (B52724) and water with an acid modifier like formic acid for MS compatibility, is often employed. sielc.com LC-MS/MS, a variation of LC-MS, can be used for the simultaneous determination of various amino acids and their derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of a compound is influenced by its chromophores, which are the parts of the molecule that absorb light. For aromatic compounds like this compound, the benzene ring and its substituents act as chromophores. Theoretical and experimental studies on similar compounds, such as other aminobenzoate derivatives, have been conducted to understand their electronic properties. researchgate.netresearchgate.net The absorption maxima are dependent on the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. researchgate.net The solvent can also influence the position of the absorption bands. researchgate.net

X-ray Crystallographic Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal.

Single-Crystal X-ray Diffraction Studies

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, its crystal structure, including molecular conformation, bond lengths, and bond angles, can be determined with high precision. nih.govnih.gov

Single-crystal X-ray diffraction studies of related aminobenzoate derivatives reveal important structural details. nih.gov For instance, in a similar structure, the benzoate (B1203000) group was found to be essentially planar. nih.gov The bond lengths and angles are generally within normal ranges and comparable to those in related structures. nih.gov The specific conformation of the molecule in the crystal lattice is often influenced by intermolecular interactions, such as hydrogen bonding. nih.govnih.gov

Chemical Reactivity and Transformation Studies of Ethyl 3 Amino 2 Hydroxybenzoate

Reactivity of the Amine Functionality

The primary amine (-NH₂) group in Ethyl 3-amino-2-hydroxybenzoate is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. studymind.co.uk This nucleophilicity is the basis for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

The amine group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This nucleophilic addition-elimination reaction results in the formation of an amide bond. studymind.co.uklibretexts.org The reaction is typically carried out in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The resulting N-acylated products are important intermediates in the synthesis of various heterocyclic compounds.

Table 1: Examples of Acylation Reactions

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acetyl chloride | Pyridine, 0°C to rt | Ethyl 3-acetamido-2-hydroxybenzoate |

| This compound | Benzoyl chloride | Triethylamine, CH₂Cl₂ | Ethyl 3-(benzamido)-2-hydroxybenzoate |

Direct alkylation of the amine functionality can be achieved by reacting this compound with alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile. msu.edumsu.edu A significant challenge in this reaction is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine and can compete for the alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu To achieve mono-alkylation, reaction conditions must be carefully controlled, often using a large excess of the starting amine.

Table 2: Examples of Alkylation Reactions

| Reactant | Reagent | Conditions | Major Product (Mono-alkylation) |

|---|---|---|---|

| This compound | Methyl iodide | K₂CO₃, Acetone, Reflux | Ethyl 3-(methylamino)-2-hydroxybenzoate |

| This compound | Ethyl bromide | NaHCO₃, DMF, 80°C | Ethyl 3-(ethylamino)-2-hydroxybenzoate |

The primary amine group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. libretexts.org The formation of the C=N double bond in the imine product is a reversible process. libretexts.org These condensation reactions are fundamental in building larger molecular frameworks and synthesizing various heterocyclic systems.

Table 3: Examples of Condensation Reactions

| Reactant | Reagent | Conditions | Product (Imine) |

|---|---|---|---|

| This compound | Benzaldehyde | Acetic acid (cat.), Toluene, Reflux | Ethyl 3-((benzylidene)amino)-2-hydroxybenzoate |

| This compound | Acetone | p-Toluenesulfonic acid (cat.), Reflux | Ethyl 3-((propan-2-ylidene)amino)-2-hydroxybenzoate |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl (-OH) group on the benzene (B151609) ring is weakly acidic and can participate in reactions typical of phenols, such as etherification and esterification. The ortho-position of the hydroxyl group relative to the ester can lead to intramolecular hydrogen bonding, which may influence its reactivity.

The hydroxyl group can be converted into an ether through the Williamson ether synthesis. wikipedia.org This SN2 reaction involves two main steps: first, the deprotonation of the weakly acidic phenolic hydroxyl group by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic sodium phenoxide. masterorganicchemistry.comyoutube.com Second, the resulting phenoxide attacks an alkyl halide, displacing the halide and forming an ether linkage. pressbooks.publibretexts.org This method is highly versatile for preparing a wide range of aryl alkyl ethers. wikipedia.org

Table 4: Examples of Williamson Ether Synthesis

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| This compound | 1. Sodium hydride (NaH)2. Methyl iodide | THF, 0°C to rt | Ethyl 3-amino-2-methoxybenzoate |

| This compound | 1. Potassium carbonate (K₂CO₃)2. Ethyl bromide | DMF, 80°C | Ethyl 3-amino-2-ethoxybenzoate |

Esterification of the phenolic hydroxyl group can be accomplished by reacting it with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine or triethylamine. google.com This reaction forms a second ester functionality on the molecule. The reaction is analogous to the acylation of the amine but targets the oxygen atom of the hydroxyl group. The choice of reagents and conditions can sometimes allow for selective reaction at either the amine or hydroxyl group, although protecting group strategies are often necessary for complete selectivity.

Table 5: Examples of Esterification Reactions

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acetyl chloride | Pyridine, 0°C | Ethyl 3-amino-2-(acetyloxy)benzoate |

| This compound | Benzoyl chloride | Triethylamine, CH₂Cl₂ | Ethyl 3-amino-2-(benzoyloxy)benzoate |

Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino (-NH₂) and hydroxyl (-OH) groups. These groups increase the electron density of the ring, making it more nucleophilic. According to the principles of electrophilic aromatic substitution, these substituents are ortho- and para-directing. wikipedia.org

The directing effects of the substituents can be summarized as follows:

2-Hydroxy group (-OH): Directs incoming electrophiles to positions 1 (already substituted), 3 (already substituted), and 5.

3-Amino group (-NH₂): Directs incoming electrophiles to positions 2 (already substituted), 4, and 6.

1-Carboxylate group (-COOEt): This is an electron-withdrawing group and acts as a meta-director, deactivating the ring. It directs incoming electrophiles to positions 3 (already substituted) and 5.

Considering the combined influence of these groups, the most likely positions for electrophilic attack are positions 4 and 6, which are ortho and para to the powerful activating amino group, and position 5, which is ortho to the hydroxyl group and meta to the deactivating carboxylate group. The outcome of a specific substitution reaction would depend on the reaction conditions and the nature of the electrophile, with the activating groups (-NH₂ and -OH) generally exerting a stronger influence than the deactivating group (-COOEt). nih.gov

Cyclization Reactions and Heterocycle Formation

The ortho-disposition of the amino and hydroxyl groups on the benzoate ring makes this compound an ideal substrate for a variety of cyclization reactions, leading to the formation of important heterocyclic scaffolds. These intramolecular or intermolecular condensation reactions provide efficient routes to benzimidazole (B57391), benzoxazine (B1645224), and thiazole (B1198619) derivatives.

Aminobenzoic acid derivatives are well-established intermediates for the synthesis of benzimidazoles, a class of heterocycles with significant pharmacological interest. um.edu.mt The synthesis typically involves the reaction of an ortho-phenylenediamine precursor with various carbonyl compounds. This compound, being a 2,3-disubstituted aniline, can serve as a synthon for such precursors.

A general pathway involves the reaction with aldehydes, carboxylic acids, or their derivatives. For instance, condensation with a carboxylic acid (R-COOH) or its equivalent, often promoted by acid catalysts or high temperatures, would lead to the formation of a 2-substituted benzimidazole. The reaction proceeds through the initial formation of an amide bond with the 3-amino group, followed by intramolecular cyclization involving the 2-hydroxyl group (which would likely need to be converted to another amino group for classical benzimidazole synthesis) and subsequent dehydration.

A more direct application involves derivatives where the 2-hydroxyl group is replaced by an amino function. For example, the related compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, is a key intermediate in the synthesis of the pharmaceutical agent Dabigatran. youtube.comsynarchive.com This highlights the utility of the aminobenzoate framework in constructing complex benzimidazole-containing molecules.

Table 1: General Conditions for Benzimidazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| o-Phenylenediamine derivative | Carboxylic Acid | Polyphosphoric acid (PPA), heat | 2-Alkyl/Aryl-benzimidazole |

| o-Phenylenediamine derivative | Aldehyde | Oxidizing agent (e.g., NaHSO₃) | 2-Alkyl/Aryl-benzimidazole |

| o-Phenylenediamine derivative | Acid Chloride | Base, then heat | 2-Alkyl/Aryl-benzimidazole |

The presence of both a phenolic hydroxyl group and an adjacent primary amino group allows this compound to readily undergo condensation with aldehydes and ketones to form 1,3-benzoxazine derivatives. This reaction is a type of Mannich reaction where the amine and phenol (B47542) are part of the same molecule.

The general synthesis involves reacting the aminophenol with a carbonyl compound, typically in the presence of an acid or base catalyst, or simply by heating the mixture. The reaction with formaldehyde, for example, would yield a dihydro-1,3-benzoxazine ring fused to the existing benzene ring. The widely accepted mechanism involves the formation of an intermediate Schiff base or a Mannich base, which then undergoes intramolecular cyclization via the attack of the phenolic hydroxyl group, followed by dehydration to form the stable benzoxazine ring. rsc.org

The formation of tetramic acids (pyrrolidine-2,4-diones) from this compound is not a commonly reported transformation in the chemical literature. Tetramic acid synthesis typically proceeds through distinct pathways, such as the intramolecular Dieckmann condensation of β-amino acid esters or the acylation of α-amino acids followed by cyclization. um.edu.mtpurechemistry.org

A hypothetical, multi-step pathway from this compound to a tetramic acid derivative would require significant molecular rearrangement and functional group manipulation. One speculative route could involve:

N-Acylation: Acylation of the 3-amino group with a molecule containing a keto-ester functionality (e.g., an acetoacetyl group from diketene).

Intramolecular Condensation: An intramolecular base-catalyzed condensation (similar to a Dieckmann condensation) between the newly introduced active methylene (B1212753) group and the ethyl ester at the C-1 position of the benzene ring.

This pathway is complex and would likely face challenges from competing side reactions. The direct cyclization to a tetramic acid is not favored due to the lack of the required β-amino ester framework in the starting molecule. Biosynthetic pathways for tetramic acids often involve hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries, which follow entirely different mechanistic principles.

A significant reaction of aminobenzoates is their conversion into benzothiazole (B30560) derivatives. A well-established method for this transformation is the reaction with potassium thiocyanate (B1210189) (KSCN) and bromine in a solvent like acetic acid. This process is a variation of the Hugershoff synthesis of benzothiazoles.

For this compound, the reaction would proceed via the in-situ formation of thiocyanogen (B1223195) bromide (BrSCN), a potent electrophile. This electrophile would attack the activated benzene ring, likely at the position para to the amino group (position 6), which is one of the most nucleophilic sites. Following the electrophilic substitution, the amino group attacks the carbon of the thiocyanate moiety, leading to intramolecular cyclization and the formation of a 2-aminobenzothiazole (B30445) ring system. The final product would be a substituted ethyl 2-aminobenzothiazole-carboxylate. This reaction provides a direct route to a different class of fused heterocyclic compounds from the same starting material.

Table 2: Key Cyclization Reactions of this compound

| Target Heterocycle | Key Reagents | General Conditions |

| Benzimidazole | Carboxylic Acids, Aldehydes | High temperature, acid catalysis |

| Benzoxazine | Aldehydes (e.g., Formaldehyde) | Heat, solvent |

| Benzothiazole | KSCN, Br₂ | Acetic acid, room temperature |

Mechanistic Investigations of Organic Reactions

The mechanisms of the cyclization reactions involving this compound are based on fundamental principles of organic chemistry.

Benzoxazine Formation: The reaction with an aldehyde proceeds through an initial nucleophilic attack of the primary amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal. This is followed by dehydration to yield a reactive Schiff base (iminium ion) intermediate. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the imine carbon to form the six-membered oxazine (B8389632) ring.

Benzothiazole Formation (via Hugershoff reaction): The reaction begins with the formation of the electrophile, thiocyanogen ((SCN)₂) or thiocyanogen bromide (BrSCN), from the oxidation of thiocyanate by bromine. This is followed by an electrophilic aromatic substitution step where the activated benzene ring attacks the electrophile. The resulting intermediate then undergoes intramolecular cyclization, where the lone pair of the nitrogen from the amino group attacks the thiocyanate carbon. A subsequent tautomerization leads to the aromatic 2-aminobenzothiazole product.

Electrophilic Aromatic Substitution: The general mechanism for reactions on the ring involves two main steps. wikipedia.org First, the π-electron system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second, fast step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. The stability of the intermediate carbocation determines the regioselectivity, which is why the activating -NH₂ and -OH groups direct the substitution to the ortho and para positions.

These mechanistic pathways underscore the versatility of this compound as a building block in heterocyclic synthesis, allowing for controlled access to a variety of important chemical structures.

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Substitution, Elimination Reactions)

The reactivity of this compound is governed by the nucleophilic character of the amino and hydroxyl groups and the electrophilic nature of the ester's carbonyl carbon.

Nucleophilic Acyl Substitution: The ester group can undergo nucleophilic acyl substitution. For instance, aminolysis—the reaction with an amine to form an amide—is a potential transformation. However, this reaction is generally inefficient for esters because the alkoxy group (in this case, ethoxide) is a poor leaving group compared to the halides found in more reactive acyl chlorides. chemistrysteps.com The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the ethoxide. chemistrysteps.com

Reactions at the Aromatic Ring: The amino and hydroxyl groups are activating, electron-donating groups that direct electrophilic aromatic substitution to the positions ortho and para relative to themselves. Given their positions at C2 and C3, they strongly activate the C4, C6, and C1 (ipso) positions of the benzene ring.

Intramolecular Rearrangement: Studies on related ortho-substituted aminophenyl esters have shown a propensity for in situ rearrangement. For example, the electrochemical reduction of o-nitrophenyl esters leads to the formation of o-aminophenyl esters, which can then rearrange to the more stable N-acylated o-aminophenols. acs.org This suggests that under certain conditions, this compound could potentially undergo analogous acyl migration from the oxygen of the phenolic group (if it were acylated) to the nitrogen of the amino group.

Oxidative Coupling: o-Aminophenols are known to undergo oxidative oligomerization. In the presence of catalysts like iron, they can form ring-coupled products. nih.gov This reactivity suggests that this compound could be susceptible to oxidation, leading to the formation of colored, polymeric materials, a reaction of interest in the context of brown carbon formation in atmospheric chemistry. nih.gov

Role of Catalysis in Directing Reaction Pathways

Catalysis is crucial for controlling the transformations of this compound, particularly in overcoming the inherent low reactivity of certain functional groups.

Acid Catalysis: The synthesis of aromatic esters like this compound often employs Fischer esterification, which requires a strong acid catalyst such as sulfuric acid. researchgate.netumich.edu The catalyst protonates the carbonyl oxygen of the carboxylic acid precursor (3-amino-2-hydroxybenzoic acid), rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol (B145695). researchgate.net Since the starting material contains a basic amino group, a stoichiometric amount of acid is often necessary to protonate the amine and still have enough catalyst for the esterification. researchgate.net

Metal Catalysis: Palladium and platinum catalysts are instrumental in reactions involving aminobenzoic acid derivatives. For instance, the reduction of a corresponding nitro-substituted precursor to form the amino group is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon or Raney nickel. google.comorgsyn.org Furthermore, palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides has been used to synthesize benzoxazoles, indicating that metal catalysts can direct the reactivity of the o-aminophenol moiety toward complex heterocyclic structures. google.com Iron has also been shown to catalyze the oxidative oligomerization of o-aminophenols. nih.gov

The table below summarizes catalytic systems relevant to the transformation of this compound, based on reactions of analogous compounds.

| Reaction Type | Catalyst | Role of Catalyst | Precursor/Reactant Type | Product Type |

| Esterification | Sulfuric Acid (H₂SO₄) | Protonates carbonyl, activating it for nucleophilic attack. | p-Aminobenzoic Acid | Ethyl p-Aminobenzoate |

| Amine Formation | Raney Nickel | Catalyzes the reduction of a nitro group via hydrogenation. | Ethyl 4-amino-3-(methylthiomethyl)benzoate | Ethyl 4-amino-3-methylbenzoate |

| Heterocycle Synthesis | Palladium (Pd) | Facilitates aerobic oxidation and cyclization. | o-Aminophenols | 2-Aminobenzoxazoles |

| Oxidative Oligomerization | Iron (Fe(III)) | Catalyzes dark oxidative coupling of aromatic rings. | o-Aminophenols | Ring-coupled polymers |

Hydrolytic and Enzymatic Stability Studies

The stability of this compound is primarily determined by the susceptibility of its ester bond to cleavage under hydrolytic (chemical) and enzymatic conditions.

The hydrolysis of this compound is expected to be significantly influenced by the presence of the adjacent amino group. Studies on esters of 2-aminobenzoic acid reveal that the ortho-amino group acts as an intramolecular general base catalyst. nih.gov

This intramolecular catalysis proceeds via a mechanism where the neighboring amine group facilitates the nucleophilic attack of a water molecule on the ester's carbonyl carbon. nih.govacs.org This leads to a substantial rate enhancement compared to its para-substituted counterpart (Ethyl 4-aminobenzoate) or simple benzoate esters. nih.gov Research has shown that the hydrolysis rate for such esters is largely independent of pH in the range of 4 to 8. acs.org Below pH 4, the amino group becomes protonated, inhibiting its catalytic activity and causing the reaction rate to decrease. acs.org

The rate enhancement due to this intramolecular catalysis can be significant, with observed rates being 50 to 100-fold greater than for corresponding esters lacking the ortho-amino group. nih.govacs.org

The ester linkage in this compound makes it a potential substrate for various hydrolase enzymes, particularly carboxylesterases, which are abundant in the liver and intestines. nih.gov The enzymatic hydrolysis of esters is a critical pathway for the metabolism of many pharmaceutical compounds. nih.gov

The general enzymatic reaction is the cleavage of the ester bond to yield 3-amino-2-hydroxybenzoic acid and ethanol.

Computational Investigations of Ethyl 3 Amino 2 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a molecule's electronic structure, stability, and reactivity. For ethyl 3-amino-2-hydroxybenzoate, these calculations are crucial for elucidating its fundamental chemical nature.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule dictates its chemical properties and reactivity. An essential aspect of this is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

While specific studies on the electronic structure of this compound are not extensively available, research on structurally similar compounds provides valuable insights. For instance, theoretical studies on related benzoate (B1203000) derivatives often employ Density Functional Theory (DFT) to calculate these electronic properties. researchgate.net The energies of the HOMO, LUMO, and the resulting energy gap are calculated to understand the charge transfer interactions within the molecule. nih.gov

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not rigid; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. This is achieved by mapping the potential energy surface of the molecule.

For this compound, conformational analysis would reveal how the amino, hydroxyl, and ethyl ester groups are oriented relative to the benzene (B151609) ring and to each other. This information is critical as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. Computational methods can systematically explore the rotational possibilities around the key single bonds to locate the global energy minimum and other low-energy conformers. nih.gov

Theoretical Studies on Reaction Mechanisms (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. This provides detailed information about the feasibility of a reaction, its kinetics, and the intermediates involved.

In the context of this compound, DFT could be used to study its synthesis, degradation pathways, or its reactions with other molecules. For example, theoretical studies on the acylation or alkylation of the amino or hydroxyl groups could predict the most likely site of reaction and the associated energy changes. Such studies are invaluable for optimizing reaction conditions and for designing new derivatives of the parent molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable tools for studying how a molecule like this compound might interact with biological systems, such as proteins or nucleic acids. These methods can predict binding modes, affinities, and the dynamic behavior of the molecule within a biological environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target. nih.govresearchgate.net

In a typical molecular docking study involving this compound, the 3D structure of a target protein would be obtained from a repository like the Protein Data Bank. The structure of this compound would then be virtually "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

| Parameter | Description | Importance in Docking |

|---|---|---|

| Binding Affinity | The strength of the interaction between the ligand and the target. | Predicts how strongly a molecule will bind to its biological target. |

| Binding Pose | The orientation and conformation of the ligand within the target's binding site. | Reveals the specific interactions (e.g., hydrogen bonds) responsible for binding. |

| Scoring Function | An algorithm used to estimate the binding affinity. | Allows for the ranking of different ligands or different binding poses. |

Molecular Dynamics Simulations to Assess System Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the stability of the complex and the flexibility of both the ligand and the protein. researchgate.net

An MD simulation of an this compound-protein complex would start with the best-docked pose. The system is then solvated in a box of water molecules and subjected to a simulation that follows the laws of physics. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD for the ligand within the binding site suggests a stable binding mode. nih.gov RMSF analysis can highlight which parts of the protein become more or less flexible upon ligand binding. These simulations are computationally intensive but provide a more realistic and detailed understanding of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at revealing the mathematical connection between the structural properties of a chemical compound and its biological activity. chitkara.edu.indergipark.org.tr The fundamental principle of QSAR is that the variations in the biological effects of a series of compounds are dependent on the changes in their molecular structure. dergipark.org.tr These models are valuable tools in drug discovery and development for predicting the activity of new compounds, thereby helping to prioritize synthesis and testing efforts. chitkara.edu.in

For a compound like this compound, a QSAR study would involve the systematic analysis of how modifications to its chemical structure influence a specific biological activity, such as antimicrobial, anti-inflammatory, or antioxidant effects. Although specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the established methodologies for related aromatic compounds, such as aminobenzoate and hydroxybenzoate derivatives, provide a clear framework for how such an investigation would be conducted. chitkara.edu.innih.govnih.gov

Development of Predictive Models based on Structural Descriptors

The initial and most critical step in developing a predictive QSAR model is the calculation of molecular descriptors for the target compound and its analogs. These descriptors are numerical values that quantify different aspects of a molecule's structure. For a molecule like this compound, these descriptors would be categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity, such as molecular weight, atom count, and bond count.

Topological Descriptors: These describe the atomic arrangement and bonding pattern within the molecule, providing information about molecular size, shape, and branching.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. For aminobenzoate derivatives, electronic parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and total energy have been shown to be significant in explaining antimicrobial activity. chitkara.edu.in

Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity are crucial. Studies on related benzoylaminobenzoic acid derivatives have indicated that increased hydrophobicity and molar refractivity can enhance inhibitory activity against certain bacterial enzymes. nih.gov

Once a comprehensive set of descriptors is calculated for a series of related compounds (a dataset), statistical methods are employed to build the predictive model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Genetic Function Approximation (GFA) are common techniques used to create a mathematical equation that correlates the descriptors with the observed biological activity. dergipark.org.trnih.gov

The reliability and predictive power of the developed model are assessed through rigorous internal and external validation techniques. A statistically robust model, characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can then be used to predict the activity of novel, untested compounds based solely on their calculated structural descriptors. nih.gov

Table 1: Illustrative Structural Descriptors for a Hypothetical QSAR Study of this compound Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | LUMO Energy (eV) | Biological Activity (IC₅₀, µM) |

| This compound | 181.19 | 1.85 | -0.54 | Hypothetical Value |

| Analog 1 (e.g., 3-amino-2-methoxy) | 195.22 | 2.10 | -0.48 | Hypothetical Value |

| Analog 2 (e.g., 3-nitro-2-hydroxy) | 211.16 | 1.90 | -1.25 | Hypothetical Value |

| Analog 3 (e.g., 3-amino-2-hydroxy-5-chloro) | 215.63 | 2.55 | -0.62 | Hypothetical Value |

This table is for illustrative purposes only to demonstrate the types of data used in a QSAR study. The values for analogs and biological activity are hypothetical.

Correlation of Molecular Features with In Vitro Activity Profiles

The ultimate goal of a QSAR study is to understand which molecular features are either beneficial or detrimental to the desired biological activity. This correlation provides a rational basis for designing more potent and selective compounds. For this compound, this would involve correlating its structural descriptors with data obtained from various in vitro assays (e.g., enzyme inhibition, cell proliferation, or antioxidant capacity).

Based on studies of structurally related compounds, several key molecular features can be expected to influence the in vitro activity profile:

Electronic Effects of Substituents: The nature and position of substituents on the benzene ring significantly alter the electron distribution. For instance, the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the ring of this compound would influence its ability to participate in hydrogen bonding and redox reactions, which are often crucial for biological activity. nih.govnih.gov QSAR studies on hydroxybenzalacetones have shown that the distribution of charges on the phenolic nucleus is a significant factor in their antioxidant activity. nih.gov

Hydrophobicity: The balance between hydrophilic and lipophilic character, often quantified by LogP, plays a critical role in how a molecule interacts with biological membranes and protein binding sites. For antibacterial agents based on aminobenzoic acid, hydrophobicity has been identified as a key factor for activity. nih.gov

Hydrogen Bonding Capacity: The amino and hydroxyl groups are potent hydrogen bond donors and acceptors. The ability to form these bonds is frequently a determining factor in ligand-receptor interactions and, consequently, biological activity. nih.gov

Table 2: Hypothetical Correlation of Molecular Features with In Vitro Antioxidant Activity

| Molecular Feature | Descriptor Example | Correlation with Activity | Rationale (Based on Related Compounds) |

| Electron Donating Capacity | HOMO Energy | Positive | Enhanced ability to donate electrons to neutralize free radicals. nih.gov |

| Hydrophobicity | LogP | Optimal Range | Affects transport to the site of action; too high or low can be detrimental. nih.gov |

| Hydrogen Bond Donors | Count of -OH, -NH groups | Positive | Crucial for interaction with biological targets. nih.govnih.gov |

| Ring Substitution | Hammett Constant (σ) | Varies | Electronic influence of other substituents on the ring can modulate activity. chitkara.edu.in |

This table illustrates the principles of correlating molecular features with activity. The specific correlations for this compound would need to be determined through dedicated experimental and computational studies.

In Vitro Biological Activity Studies of Ethyl 3 Amino 2 Hydroxybenzoate and Its Derivatives

Antimicrobial Activity

Derivatives of ethyl 3-amino-2-hydroxybenzoate have been the subject of numerous studies to evaluate their effectiveness against a range of microbial pathogens, including both bacteria and fungi.

Antibacterial Efficacy (e.g., against Gram-positive bacteria, Escherichia coli)

Several studies have highlighted the antibacterial potential of this compound derivatives. For instance, a series of N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety, synthesized from 2-aminophenols and ethyl 3-oxobutanoate, demonstrated notable activity. mdpi.com Specifically, five of the synthesized compounds exhibited good antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Mycobacterium luteum. mdpi.com

In other research, heteroaryl-ethylene derivatives have shown potent efficacy against high-priority Gram-positive and Gram-negative clinical isolates. mdpi.com One such compound, PB4, displayed significant inhibitory effects on S. aureus clinical strains with minimum inhibitory concentration (MIC) values ranging from 0.12 to 0.5 mg/L. mdpi.com Against E. coli, the MIC values for PB4 were higher, ranging from 4–64 mg/L, but still considered promising. mdpi.com

Furthermore, studies on benzoic acid derivatives have shed light on the structural features that influence antibacterial activity against E. coli. It was observed that the addition of hydroxyl and methoxyl substituents to the benzoic acid ring could modulate its effectiveness. nih.gov For example, 2-hydroxybenzoic acid showed strong antibacterial activity against E. coli O157, with a MIC of 1 mg/mL. nih.gov Another study on p-quinol derivatives reported MIC values in the range of 0.2–1.4 µg/mL against various E. coli strains. mdpi.com

The phenolic compound Ethyl 3,4-dihydroxybenzoate has been shown to potentiate the activity of antibiotics against E. coli by inhibiting drug efflux pumps, demonstrating another avenue through which benzoic acid derivatives can combat bacterial resistance. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives and Related Compounds

| Compound/Derivative Class | Test Organism(s) | Key Findings (MIC values) | Reference |

| N-substituted-β-amino acid derivatives | Staphylococcus aureus, Mycobacterium luteum | Good antimicrobial activity | mdpi.com |

| Heteroaryl-ethylene derivative (PB4) | Staphylococcus aureus | 0.12-0.5 mg/L | mdpi.com |

| Heteroaryl-ethylene derivative (PB4) | Escherichia coli | 4-64 mg/L | mdpi.com |

| 2-hydroxybenzoic acid | Escherichia coli O157 | 1 mg/mL | nih.gov |

| p-Quinol derivatives | Escherichia coli | 0.2–1.4 µg/mL | mdpi.com |

Antifungal Efficacy

The antifungal properties of this compound derivatives have also been investigated. In the same study that demonstrated antibacterial activity, three of the synthesized N-substituted-β-amino acid derivatives showed significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

Research on other azole derivatives, such as those from benzimidazole (B57391) and benzotriazole, provides a broader context for the antifungal potential of heterocyclic compounds. For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were found to be highly effective against various species of Candida and Aspergillus. nih.gov These findings suggest that the incorporation of azole moieties into derivatives of this compound could be a fruitful strategy for developing new antifungal agents.

Anticancer and Cytotoxicity Investigations (in vitro)

A significant area of research for derivatives of this compound is their potential as anticancer agents. In vitro studies on various cancer cell lines have demonstrated their ability to inhibit cell growth and induce cell death.

In Vitro Studies on Cancer Cell Lines (e.g., breast cancer, colorectal cancer, HeLa, HepG2)

Derivatives of this compound have shown cytotoxic activity against a variety of human cancer cell lines. For instance, newly synthesized 2H-chromene derivatives were evaluated against breast cancer (MDA-MB-231 and MCF-7) and cervical cancer (HeLa) cell lines, showing promising activity. researchgate.net One chromene derivative demonstrated IC50 values of 5.36 ± 0.50 µM, 7.82 ± 0.60 µM, and 9.28 ± 0.70 µM against MDA‐MB 231, MCF‐7, and HeLa cells, respectively. researchgate.net

Hybrid cinnamic acid derivatives bearing a 2-thiohydantoin (B1682308) moiety have also been investigated for their anti-breast cancer activity on the MCF-7 cell line. nih.gov Similarly, amino acid derivatives of bromothiazole were found to cause a concentration-dependent decrease in cell proliferation and viability in the Caco-2 colorectal cancer cell line. nih.gov

Studies on household-processed fenugreek, which contains various phenolic compounds, have shown anti-proliferative and apoptotic-inducing properties against human hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines. nih.gov Furthermore, the cytotoxicity of ethyl 3,4-dihydroxybenzoate was tested on HepG2 cells, with an IC50 value greater than 250 μg/mL. nih.gov

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives and Related Compounds

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings (e.g., IC50 values) | Reference |

| Chromene derivative | MDA-MB-231 (Breast) | 5.36 ± 0.50 µM | researchgate.net |

| Chromene derivative | MCF-7 (Breast) | 7.82 ± 0.60 µM | researchgate.net |

| Chromene derivative | HeLa (Cervical) | 9.28 ± 0.70 µM | researchgate.net |

| Hybrid cinnamic acid-thiohydantoin | MCF-7 (Breast) | Cytotoxicity demonstrated | nih.gov |

| Bromothiazole-amino acid derivatives | Caco-2 (Colorectal) | Concentration-dependent decrease in proliferation | nih.gov |

| Ethyl 3,4-dihydroxybenzoate | HepG2 (Liver) | >250 μg/mL | nih.gov |

Mechanistic Aspects of Cell Growth Inhibition and Apoptosis Induction (e.g., BCL-2 inhibition, ERα inhibition)

Understanding the mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Several studies have delved into the molecular pathways involved in cell growth inhibition and apoptosis induction.

One of the key mechanisms is the induction of apoptosis, or programmed cell death. For example, an ethyl acetate (B1210297) fraction from shiitake mushrooms, which contains various bioactive compounds, was found to induce apoptosis in human breast carcinoma and myeloma cell lines. johnshopkins.edu This was associated with the up-regulation of the pro-apoptotic protein Bax. johnshopkins.edu Similarly, studies on fenugreek extracts showed that they induced apoptosis in HepG2 and MCF-7 cells by up-regulating pro-apoptotic genes like p53, caspase-3, and Bax, while down-regulating the anti-apoptotic gene Bcl-2. nih.gov

The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a major target in cancer therapy. nih.gov Peptides derived from the BH3 domains of Bcl-2 family members have been shown to inhibit the anti-apoptotic function of Bcl-2 and induce apoptosis. nih.gov Virtual screening studies have also identified potential inhibitors of the Bcl-2 receptor, such as triterpenoid (B12794562) derivatives, for the treatment of HepG2 cancer cells. scienceandtechnology.com.vn

In addition to inducing apoptosis, some derivatives have been found to arrest the cell cycle. The shiitake mushroom fraction, for instance, caused cell cycle arrest by decreasing the S phase, which was linked to the induction of the cdk inhibitor p21 and the suppression of cdk4 and cyclin D1. johnshopkins.edu

Enzyme Inhibition Studies

The investigation of enzyme inhibition is another important aspect of the biological activity of this compound derivatives. While specific studies on the direct enzyme inhibition by this compound itself are limited in the provided search results, research on related structures provides valuable insights.

For example, a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a substituted aminobenzoic acid-like core, identified potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov This enzyme is involved in inflammatory responses and has been implicated in various diseases, including cancer. nih.gov The top compounds from this study displayed nanomolar potency against 12-LOX and excellent selectivity over other related enzymes. nih.gov

This line of research suggests that derivatives of this compound could be designed to target specific enzymes involved in disease pathways, expanding their therapeutic potential beyond general antimicrobial and cytotoxic effects. Further research is needed to explore the direct enzyme inhibitory activities of this compound and its derivatives against a wider range of enzymatic targets.

Tyrosinase Inhibition

Tyrosinase is a critical copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in human skin. nih.gov The over-expression or unregulated activity of tyrosinase can lead to hyperpigmentation disorders. nih.gov Consequently, the inhibition of this enzyme is a primary strategy for the development of skin-depigmenting agents. nih.gov